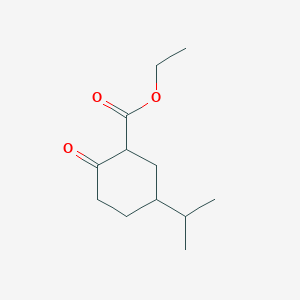

Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate is a biochemical reagent . It has a molecular weight of 212.29 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 5-isopropyl-2-oxocyclohexanecarboxylate . The InChI code for this compound is 1S/C12H20O3/c1-4-15-12(14)10-7-9(8(2)3)5-6-11(10)13/h8-10H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 212.29 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Ethyl 2-oxo-cyclohexanecarboxylate serves as a novel, efficient, and versatile ligand in copper-catalyzed coupling reactions, facilitating the synthesis of a variety of chemical compounds, including N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions. The use of this compound in catalysis showcases its utility in promoting diverse chemical transformations with good to excellent yields (Xin Lv & W. Bao, 2007).

Photochemical Reactions

Ethyl 2-oxo-1-cyclohexanecarboxylate's behavior under photochemical conditions has been explored, revealing its potential to generate a variety of esters in alcoholic solution. These reactions demonstrate the compound's versatility in photochemical processes, leading to different ω-substituted esters depending on the alcohol used in the reaction (M. Tokuda*, Yoshihiko Watanabe, & M. Itoh, 1978).

Material Science and Polymer Chemistry

The compound has found applications in material science, particularly in the synthesis and characterization of new materials. For example, ethylene and propylene reactions on zeolites have implicated cyclohexane derivatives in the formation of cyclopentenyl carbenium ions, underlining the role of such compounds in understanding and developing catalytic processes within material science (Teng Xu & J. F. Haw, 1994).

Synthetic Chemistry

In synthetic chemistry, ethyl cyclohexene-1-carboxylate has been used as a reactant for the synthesis of complex molecules, including fluoren-9-ones. This application highlights the compound's utility in constructing intricate molecular architectures, which could have implications in developing new pharmaceuticals or materials (M. Ramana & P. V. Potnis, 1993).

Organic Synthesis

The versatility of ethyl 2-oxo-cyclohexanecarboxylate extends to its use in organic synthesis, where it acts as a building block for various chemical reactions. For instance, its reactivity has been harnessed in the synthesis of ceralure B1, demonstrating its value in synthesizing pheromones for agricultural applications (A. Raw & E. Jang, 2000).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-oxo-5-propan-2-ylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-4-15-12(14)10-7-9(8(2)3)5-6-11(10)13/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEGZDIJFOLZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCC1=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine](/img/structure/B2991396.png)

![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)

![2-[(Thian-4-yl)amino]propan-1-ol](/img/structure/B2991398.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2991399.png)

![N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991400.png)

![1-[1-(4-Tert-butylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2991404.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2991409.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2991411.png)

![methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether](/img/structure/B2991413.png)

![2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methyleth yl)-N-phenylacetamide](/img/structure/B2991415.png)

![Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2991416.png)